molecular formula C5H14ClN3O2S B1450693 N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride CAS No. 117410-01-2

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride

Cat. No. B1450693
M. Wt: 215.7 g/mol
InChI Key: ZHBKSHPHKWFEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride” is a chemical compound with the molecular formula C5H13N3O2S . It is related to “N,N-Bis(2-hydroxyethyl)ethylenediamine”, which is an organic building block .

Scientific Research Applications

Coordination Compounds in Cancer Research

  • N,N'-[4,4'-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide] and its derivatives form coordination compounds with copper and nickel, inhibiting the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).

Synthesis and Characterization of Complexes

  • Bis(thiosemicarbazone) ligands, including variants of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride, were synthesized and their nickel(II) and copper(II) complexes characterized, showing potential in stabilizing low oxidation states of Cu(I) and Ni(I) (Hosseini‐Yazdi et al., 2015).

Antioxidant and Antiproliferative Properties

  • Mixed-ligand copper (II) coordination compounds with variants of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride were synthesized and found to exhibit high antioxidant and antiproliferative activities, particularly against cancer cell lines (Garbuz et al., 2021).

Synthesis of Heterocyclic Rings

  • N-Substituted hydrazinecarbothioamides, related to N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride, were used to synthesize various heterocyclic rings, contributing to the understanding of their structural and chemical properties (Aly et al., 2018).

Corrosion Inhibition

  • Certain derivatives of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride have been investigated for their potential as corrosion inhibitors in various environments, indicating their usefulness in industrial applications (Esmaeili et al., 2015).

Synthesis and Characterization of Schiff Base Ligands

  • Novel Schiff base ligands related to N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride were synthesized for the formation of transition metal complexes, which were then characterized for their potential use in catalysis (Youssef et al., 2009).

properties

IUPAC Name

3-amino-1,1-bis(2-hydroxyethyl)thiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c6-7-5(11)8(1-3-9)2-4-10;/h9-10H,1-4,6H2,(H,7,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBKSHPHKWFEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=S)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.